Diphosphorus tetraiodide

Catalog No.
S773956
CAS No.
13455-00-0
M.F
P2I4
I4P2
M. Wt
569.565 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphosphorus tetraiodide

CAS Number

13455-00-0

Product Name

Diphosphorus tetraiodide

IUPAC Name

diiodophosphanyl(diiodo)phosphane

Molecular Formula

P2I4
I4P2

Molecular Weight

569.565 g/mol

InChI

InChI=1S/I4P2/c1-5(2)6(3)4

InChI Key

YXXQTQYRRHHWFL-UHFFFAOYSA-N

SMILES

P(P(I)I)(I)I

Canonical SMILES

P(P(I)I)(I)I

The exact mass of the compound Hypodiphosphorous tetraiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphosphorus tetraiodide (P2I4, CAS 13455-00-0) is a solid-state, highly reactive iodinating and deoxygenating agent characterized by its unique P-P bond. In industrial and advanced laboratory procurement, it is primarily valued as a mild, room-temperature alternative to traditional liquid phosphorus halides and phosphine-based reagents. Its core commercial utility lies in its ability to rapidly convert alcohols to alkyl iodides, deoxygenate epoxides and sulfoxides, and catalyze heterocycle formation without requiring harsh thermal activation [1]. Crucially, P2I4 generates exclusively water-soluble phosphorus byproducts, offering a massive processability advantage over conventional reagents by eliminating the need for complex chromatographic purification during intermediate scale-up[REFS-1, REFS-2].

When procuring an iodinating or deoxygenating agent, buyers frequently default to the Appel reagent system (triphenylphosphine and iodine, PPh3/I2) or liquid phosphorus halides (PCl3, PBr3). However, generic substitution with PPh3/I2 introduces a severe process bottleneck: the generation of stoichiometric triphenylphosphine oxide (TPPO), a highly organic-soluble byproduct that requires solvent-intensive silica gel chromatography to remove [2]. Conversely, liquid phosphorus halides are corrosive, fuming, and often too harsh for functionally dense substrates, leading to unwanted eliminations. Diphosphorus tetraiodide (P2I4) bridges this gap by offering the mild, room-temperature reactivity of a customized phosphorus-halogen system in a stable solid form, while generating exclusively water-soluble phosphorus byproducts that are eliminated via a simple aqueous wash [1]. This makes P2I4 practically non-interchangeable for scale-up workflows where chromatographic purification is economically unviable.

Downstream Purification Efficiency: Aqueous Workup vs. Chromatography

A critical procurement differentiator for P2I4 is its byproduct profile during halogenation and deoxygenation reactions. While the industry-standard PPh3/I2 system generates triphenylphosphine oxide (TPPO)—necessitating extensive chromatographic separation—P2I4 produces highly water-soluble oxidized phosphorus species. Following a 5–10 minute reaction, these byproducts are quantitatively removed via a single aqueous quench and wash[1]. This eliminates the need for silica gel chromatography, drastically reducing solvent consumption and labor time during intermediate scale-up.

Evidence DimensionDownstream purification complexity
Target Compound DataWater-soluble byproducts; <15-minute aqueous extraction
Comparator Or BaselinePPh3/I2 system; generates TPPO requiring multi-hour silica gel chromatography
Quantified DifferenceEliminates 100% of chromatography requirements for byproduct removal
ConditionsStandard halogenation/deoxygenation workup phase

Directly lowers solvent costs and accelerates throughput in pilot-scale synthetic workflows by bypassing chromatography.

Reaction Kinetics in Mild Deoxygenation

In late-stage synthesis, preserving sensitive functional groups requires rapid, mild deoxygenation. P2I4 achieves the deoxygenation of sulfoxides to sulfides in 84–98% isolated yields within just 5–10 minutes at room temperature [1]. In contrast, conventional silane or alternative phosphine-based reductants often require hours of heating or reflux to achieve comparable conversions. The ability of P2I4 to operate immediately upon addition in dichloromethane without thermal activation makes it a highly efficient alternative for complex substrates.

Evidence DimensionDeoxygenation reaction time and yield
Target Compound Data84–98% yield in 5–10 minutes at room temperature
Comparator Or BaselineConventional reductants; typically require >1 hour at elevated temperatures
Quantified DifferenceReduces reaction time from hours to <10 minutes while maintaining >84% yield
ConditionsDichloromethane solvent, room temperature, stoichiometric P2I4

Maximizes reactor throughput and minimizes thermal degradation of functionally dense intermediates.

Rapid Synthesis of Sensitive α,β-Unsaturated Iodides

The synthesis of α,β-unsaturated iodides is notoriously difficult due to the instability and polymerization risk of the products under standard halogenation conditions. Solid P2I4 uniquely enables this transformation under vacuum (10^-2 Torr) at 85°C, converting α,β-unsaturated alcohols to their corresponding iodides in 70–90% yield in merely 2–5 minutes [1]. This ultra-fast kinetic profile prevents the degradation seen with slower, solution-phase halogenating agents, allowing the immediate isolation of highly reactive species.

Evidence DimensionYield and time for sensitive substrate halogenation
Target Compound Data70–90% yield in 2–5 minutes
Comparator Or BaselineStandard solution-phase halogenation; prone to substrate decomposition and low yields
Quantified DifferenceAchieves >70% yield in under 5 minutes for highly unstable vinylic/allylic targets
ConditionsSolid P2I4 under 10^-2 Torr at 85°C

Provides a viable synthetic route for highly reactive intermediates that degrade under standard prolonged halogenation.

Catalytic Efficiency in Heterocycle Library Synthesis

Beyond stoichiometric applications, P2I4 functions as an exceptionally efficient catalyst for the cyclocondensation of ortho-substituted anilines with aromatic acids. It promotes the one-pot synthesis of benzimidazoles, benzothiazoles, and benzoxazoles in excellent yields under mild conditions[1]. Compared to using separate, harsh acidic promoters for each specific heteroatom (–NH2, –SH, –OH), P2I4 provides a unified catalytic platform, broadening the substrate scope and simplifying the procurement of reagents for combinatorial library synthesis.

Evidence DimensionCatalytic versatility and yield
Target Compound DataExcellent yields across three different 1,3-benzazole classes using a single catalyst
Comparator Or BaselineConventional strong acid catalysts; often require distinct optimization for N, S, or O nucleophiles
Quantified DifferenceConsolidates three distinct cyclocondensation protocols into one unified mild procedure
ConditionsOne-pot cyclocondensation of o-amino/mercaptan/hydroxy anilines with aryl acids

Streamlines inventory and protocol development for medicinal chemistry teams synthesizing diverse heterocyclic libraries.

Chromatography-Free Scale-Up of Alkyl Iodides

For process chemists scaling up the conversion of alcohols to alkyl iodides, P2I4 is a highly advantageous reagent compared to PPh3/I2. Because its oxidized phosphorus byproducts are entirely water-soluble, the product can be isolated via a simple aqueous extraction, completely bypassing the solvent and labor costs associated with removing triphenylphosphine oxide (TPPO) [1].

Late-Stage Deoxygenation of Sensitive Intermediates

In the synthesis of complex active pharmaceutical ingredients (APIs), thermal degradation is a major risk. P2I4 is a highly effective choice for deoxygenating sulfoxides or epoxides because it achieves near-quantitative conversion in 5–10 minutes at room temperature, preserving delicate functional groups that would degrade under the prolonged heating required by traditional silane reductants [1].

Isolation of Highly Reactive Unsaturated Iodides

Synthesizing α,β-unsaturated iodides often fails due to the rapid polymerization or degradation of the product in solution. P2I4 enables a unique solid-state, vacuum-driven protocol (10^-2 Torr at 85°C) that completes the halogenation in under 5 minutes, allowing chemists to successfully isolate these sensitive vinylic and allylic building blocks [2].

Unified Catalysis for Benzazole Libraries

For medicinal chemistry teams developing combinatorial libraries of 1,3-benzazoles, P2I4 serves as a highly versatile catalyst. Instead of procuring and optimizing separate acidic promoters for benzimidazoles, benzothiazoles, and benzoxazoles, buyers can utilize P2I4 to drive the one-pot cyclocondensation of all three classes under a single, mild protocol [3].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13455-00-0

Wikipedia

Diphosphorus tetraiodide

General Manufacturing Information

Hypodiphosphorous tetraiodide: INACTIVE

Dates

Last modified: 08-15-2023

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